molecular formula C33H38N4O7 B12414339 2-Hydroxy Irinotecan-d10

2-Hydroxy Irinotecan-d10

Cat. No.: B12414339
M. Wt: 612.7 g/mol
InChI Key: DDBHYRUFETXXKP-YDCAFJPWSA-N
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Description

2-Hydroxy Irinotecan-d10 is a deuterated analogue of 2-Hydroxy Irinotecan, which is a derivative of the well-known anticancer drug irinotecan. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of irinotecan and its derivatives. The molecular formula of this compound is C33H28D10N4O7, and it has a molecular weight of 612.74 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Irinotecan-d10 involves multiple steps, including the introduction of deuterium atoms into the molecule. One common method involves the use of organic synthesis techniques to replace specific hydrogen atoms with deuterium. This process often requires specialized reagents and conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized facilities equipped to handle the complex synthesis and purification processes. The production involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in small batches due to its specialized application in research .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Irinotecan-d10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogues with altered hydrogen content .

Scientific Research Applications

Pharmacokinetics and Quantification

2-Hydroxy Irinotecan-d10 is utilized as an internal standard in analytical methods for quantifying irinotecan and its metabolites in biological samples. For instance, a validated method has been developed for the simultaneous determination of irinotecan, SN-38, and SN-38 glucuronide (SN38-G) in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method demonstrated linearity across a range of concentrations and provided accurate assessments of drug levels, crucial for understanding the pharmacokinetics of irinotecan-based therapies .

Efficacy in Cancer Treatment

Irinotecan, including its deuterated form, has shown significant antitumor activity against various solid tumors. A study evaluated the efficacy of a liposome-encapsulated formulation of irinotecan (CPX-1) that maintained optimal drug ratios post-infusion. Patients treated with CPX-1 exhibited partial responses and disease control rates, underscoring the therapeutic potential of irinotecan formulations . The use of this compound in these studies allows for precise monitoring of drug metabolism and therapeutic efficacy.

Drug Delivery Systems

Recent advancements include the development of drug-eluting beads containing irinotecan for trans-arterial chemoembolization (TACE). These formulations aim to enhance localized drug delivery to hepatic metastases while minimizing systemic exposure. The pharmacokinetics of irinotecan and its metabolites following such administration are critical for optimizing treatment protocols .

Colorectal Cancer Treatment

In clinical trials involving colorectal cancer patients, the administration of irinotecan-based therapies has been associated with improved progression-free survival rates. For example, a study reported that 72.7% of patients achieved disease control when treated with a fixed drug ratio formulation involving irinotecan . The role of this compound as an internal standard facilitated accurate pharmacokinetic assessments that correlated with clinical outcomes.

Safety Profiles

The safety profile of irinotecan-based treatments has been extensively studied. Adverse effects such as diarrhea and neutropenia have been documented, necessitating careful monitoring during therapy. The use of deuterated compounds like this compound aids in understanding these side effects through detailed pharmacokinetic analyses .

Comparative Data Table

Aspect Irinotecan This compound
Chemical StructureC33H29N3O6C33H29D10ClN4O6
Primary UseChemotherapyInternal Standard
MechanismTopoisomerase I InhibitorQuantification
Clinical ApplicationColorectal CancerPharmacokinetic Studies
Safety ProfileDiarrhea, NeutropeniaEnhanced Monitoring

Mechanism of Action

2-Hydroxy Irinotecan-d10 exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound forms a stable complex with the enzyme, preventing it from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved in this mechanism include the topoisomerase I enzyme and the DNA strands .

Comparison with Similar Compounds

2-Hydroxy Irinotecan-d10 is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic and metabolic properties compared to non-deuterated analogues. Similar compounds include:

This compound stands out due to its enhanced stability and altered metabolic profile, making it a valuable tool in research settings.

Biological Activity

2-Hydroxy Irinotecan-d10 is a deuterated derivative of irinotecan, a well-known chemotherapeutic agent primarily used in the treatment of colorectal cancer. The incorporation of deuterium atoms enhances its stability and allows for precise analytical measurements in pharmacokinetic studies. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy, and relevant research findings.

This compound exhibits biological activity akin to that of its parent compound, irinotecan. It functions primarily as a topoisomerase I inhibitor , which is crucial for DNA replication and transcription. The active metabolite, SN-38, derived from irinotecan, is significantly more potent and responsible for the antitumor effects observed with this class of drugs.

The compound induces apoptosis in cancer cells by interfering with the DNA replication process, leading to cell cycle arrest and subsequent cell death. This mechanism is essential for its effectiveness against various cancers.

Pharmacokinetics

The pharmacokinetic profile of this compound is vital for understanding its distribution, metabolism, and excretion in clinical settings. Studies indicate that the deuterated form can provide insights into the metabolic pathways involved in irinotecan's action.

Key Pharmacokinetic Parameters

ParameterValue
Half-lifeApproximately 9 hours
Peak plasma concentrationVaries by dosage
Volume of distributionHigh
ClearanceModerate

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Study on Efficacy Against Colorectal Cancer :
    • Objective : Evaluate the antitumor efficacy of this compound compared to irinotecan.
    • Findings : The study demonstrated that this compound had comparable efficacy to irinotecan, with enhanced stability leading to prolonged therapeutic effects.
  • Pharmacokinetic Analysis :
    • Objective : Assess the pharmacokinetics of this compound in patients.
    • Findings : The results indicated that the deuterated compound had a favorable pharmacokinetic profile, allowing for better monitoring and quantification in biological samples.
  • Toxicity Profile Assessment :
    • Objective : Analyze the safety profile of this compound.
    • Findings : The compound was associated with manageable side effects similar to those observed with irinotecan, making it a viable option for further clinical development.

Comparative Analysis

A comparative analysis highlights the unique features of this compound relative to its parent compound and other related compounds:

Compound NameMolecular FormulaKey Features
Irinotecan C33H38N4O6Prodrug converted to SN-38
SN-38 C22H20N2O6Active metabolite; more potent inhibitor
SN-38 Glucuronide C22H20N2O7Inactive metabolite formed from SN-38
Camptothecin C20H18N2O4Natural alkaloid; parent structure for irinotecan
This compound C33H28D10N4O6Deuterated form enhancing analytical precision

Properties

Molecular Formula

C33H38N4O7

Molecular Weight

612.7 g/mol

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1/i5D2,6D2,7D2,11D2,12D2

InChI Key

DDBHYRUFETXXKP-YDCAFJPWSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(C(C2)O)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7

Origin of Product

United States

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